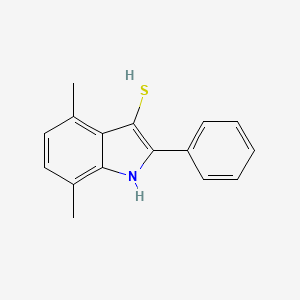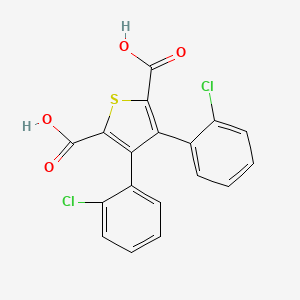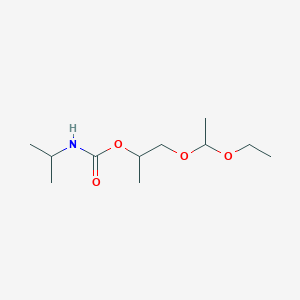
L-Isoleucylglycinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Isoleucylglycinamide is a dipeptide composed of the amino acids L-isoleucine and glycine It is a derivative of isoleucine, one of the essential amino acids, and glycine, the simplest amino acid
Preparation Methods
Synthetic Routes and Reaction Conditions
L-Isoleucylglycinamide can be synthesized through peptide coupling reactions. One common method involves the use of carbodiimide reagents such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the peptide bond between L-isoleucine and glycine. The reaction typically occurs in an organic solvent like dimethylformamide (DMF) under mild conditions. The process involves the activation of the carboxyl group of L-isoleucine, followed by its reaction with the amino group of glycine to form the dipeptide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve solid-phase peptide synthesis (SPPS) techniques. This method allows for the efficient and scalable production of peptides by sequentially adding amino acids to a growing peptide chain anchored to a solid resin. The use of automated peptide synthesizers can further enhance the efficiency and reproducibility of the process.
Chemical Reactions Analysis
Types of Reactions
L-Isoleucylglycinamide can undergo various chemical reactions, including:
Hydrolysis: The peptide bond can be cleaved by hydrolytic enzymes or acidic conditions, resulting in the release of L-isoleucine and glycine.
Oxidation: The compound can be oxidized under specific conditions, potentially leading to the formation of oxidized derivatives.
Substitution: Functional groups on the amino acid residues can participate in substitution reactions, allowing for the modification of the compound.
Common Reagents and Conditions
Hydrolysis: Acidic or enzymatic conditions are commonly used for hydrolysis reactions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be employed.
Substitution: Various reagents, including alkyl halides and acyl chlorides, can be used for substitution reactions.
Major Products Formed
Hydrolysis: L-isoleucine and glycine.
Oxidation: Oxidized derivatives of this compound.
Substitution: Modified versions of the original dipeptide with new functional groups.
Scientific Research Applications
L-Isoleucylglycinamide has a wide range of applications in scientific research:
Chemistry: It is used as a model compound in studies of peptide synthesis and peptide bond formation.
Biology: The compound is studied for its potential role in cellular processes and protein interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent or as a component of peptide-based drugs.
Industry: this compound can be used in the development of novel materials and as a building block for the synthesis of more complex peptides.
Mechanism of Action
The mechanism of action of L-Isoleucylglycinamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various cellular pathways. The compound’s effects are mediated through its ability to form hydrogen bonds and participate in hydrophobic interactions, which can affect protein structure and function.
Comparison with Similar Compounds
L-Isoleucylglycinamide can be compared to other dipeptides and amino acid derivatives:
L-Alanylglycinamide: Similar in structure but contains alanine instead of isoleucine.
L-Valylglycinamide: Contains valine instead of isoleucine.
L-Leucylglycinamide: Contains leucine instead of isoleucine.
Uniqueness
This compound is unique due to the presence of isoleucine, which has a branched-chain structure. This structural feature can influence the compound’s properties, such as its hydrophobicity and interaction with other molecules.
Properties
CAS No. |
62307-15-7 |
|---|---|
Molecular Formula |
C8H17N3O2 |
Molecular Weight |
187.24 g/mol |
IUPAC Name |
(2S,3S)-2-amino-N-(2-amino-2-oxoethyl)-3-methylpentanamide |
InChI |
InChI=1S/C8H17N3O2/c1-3-5(2)7(10)8(13)11-4-6(9)12/h5,7H,3-4,10H2,1-2H3,(H2,9,12)(H,11,13)/t5-,7-/m0/s1 |
InChI Key |
OVQWCOOFHSLVEE-FSPLSTOPSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)NCC(=O)N)N |
Canonical SMILES |
CCC(C)C(C(=O)NCC(=O)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3R,3aR)-3,7-Dimethoxy-3a-methyl-3,3a,4,5-tetrahydro-2H-cyclopenta[a]naphthalene](/img/structure/B14526877.png)
![4-[(5-Phenylthiophen-2-yl)methyl]morpholine](/img/structure/B14526884.png)

![4,5-Diethyl-1,2,3-triphenyl-3H-cyclopenta[a]naphthalene](/img/structure/B14526891.png)



![Urea, N-[2-(dimethylamino)ethyl]-N'-ethyl-](/img/structure/B14526920.png)






